ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-8-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(23)18-17(21)16-15(11-7-9-12(24-2)10-8-11)13-5-4-6-14(13)22-19(16)26-18/h7-10H,3-6,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFOXQJBRLKVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCC3)N=C2S1)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They have been found to be effective against a variety of conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer.
Mode of Action
It is known that thiophene-based compounds generally interact with their targets through various mechanisms depending on the specific therapeutic application. For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that play a key role in signal transduction pathways.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that they likely interact with multiple biochemical pathways. For instance, anti-inflammatory thiophene derivatives may interact with pathways involved in the inflammatory response, while anti-cancer derivatives may interact with pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.
Biological Activity
Ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound belongs to the class of thieno[3,2-e]pyridines and is characterized by a complex bicyclic structure that includes a methoxyphenyl group and an ethyl carboxylate moiety. The synthesis typically involves multi-step reactions starting from simpler thieno derivatives combined with amine and carboxylic acid functionalities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives of thieno[3,2-e]pyridine exhibit notable cytotoxicity against various cancer cell lines. In vitro assays showed that compounds similar to this compound possess IC50 values ranging from 3.83 to 11.94 μM against colorectal and breast cancer cell lines, indicating a promising therapeutic index compared to standard treatments like erlotinib .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways crucial for tumor growth and survival. For example, it has been suggested that similar thieno derivatives act through the inhibition of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways . These pathways are often upregulated in various cancers, making them attractive targets for therapeutic intervention.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 14.5 μM against MCF-7 (breast cancer) cells. This was compared to doxorubicin as a reference drug .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 14.5 | 0.5 |
| HCT-116 | 11.0 | 0.8 |
| SKOV3 | 9.0 | 0.6 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to its target proteins involved in cancer progression. These studies suggest that the compound binds effectively to EGFR and PI3K with low binding energies, supporting its potential as an inhibitor in these pathways .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
- Anti-inflammatory Activity
- Neuroprotective Effects
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, the compound was administered to evaluate its anti-inflammatory effects. Results showed a marked decrease in paw swelling and inflammatory markers in treated animals compared to controls, suggesting its potential for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate with structurally analogous compounds, highlighting substituent variations, molecular properties, and biological activities:
*Estimated based on core structure (C₁₃H₁₄N₂O₂S, ) + 4-methoxyphenyl (C₇H₇O).
Key Findings:
Functional Group Effects: Carboxamides vs. Esters: Carboxamide derivatives (e.g., KuSaSch series) exhibit antiplasmodial activity (IC₅₀: 0.6–1.2 µM), likely due to enhanced hydrogen-bonding capacity. Aryl Substituents:
- Electron-withdrawing groups (e.g., 4-Cl in KuSaSch100) improve antiplasmodial potency compared to electron-donating groups (e.g., 4-MeO in the target compound).
- Steric bulk (e.g., 3-Me in KuSaSch110) reduces activity (IC₅₀: 1.2 µM vs. 0.6 µM for 4-Cl).
Synthetic Feasibility :
- Yields for carboxamides range from 36% (KuSaSch101) to 97.9% (KuSaSch110), suggesting substituent-dependent reaction efficiency. The target compound’s synthesis would require optimization for the 4-methoxyphenyl group.
Structural Characterization :
- Related compounds were validated via IR, NMR, and HPLC (). SHELX software () and ORTEP-3 () are commonly used for crystallographic refinement and visualization.
Hydrogen-Bonding Networks: The amino group at position 3 may participate in hydrogen bonding, analogous to patterns observed in supramolecular assemblies ().
Q & A
Q. Table 1: Cytotoxicity Assay Conditions
| Parameter | Details | Reference |
|---|---|---|
| Cell Line | KB-V1/VCR (MDR), KB-3-1 (parental) | |
| Incubation Time | 48 hours | |
| Concentration Range | 0.1–100 μM | |
| Control | DMSO (0.1% v/v) |
Q. Table 2: Key Computational Parameters for Docking
| Software | Force Field | Target Protein (PDB ID) | ΔG (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER | 1SA0 (tubulin) | -9.2 |
| Schrödinger Glide | OPLS3 | 3LQZ (EGFR kinase) | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
